AZD9496 deacrylic acid phenol

X-ray Crystallography Estrogen Receptor Alpha Medicinal Chemistry

Researchers designing ERα-targeting PROTACs face a critical bottleneck: generic SERD fragments fail to induce the specific conformational change required for productive ubiquitination and degradation. AZD9496 deacrylic acid phenol (CAS 2173404-70-9) resolves this by providing the crystallographically validated (1R,3R)-tetrahydro-1H-pyrido[3,4-b]indole scaffold with the precise 3,5-difluoro-4-hydroxyphenyl substitution pattern and stereochemistry optimized through extensive SAR. Key outcomes: (i) sub-nanomolar ERα binding (IC50 0.82 nM) and downregulation (IC50 0.14 nM); (ii) demonstrated picomolar degradation activity (IC50 0.3 nM) when incorporated into PROTAC ER Degrader-4 in MCF-7 cells; (iii) a phenolic handle enabling modular linker conjugation without disrupting ERα pharmacophore engagement. Supplied with rigorous analytical certification to support reproducible PROTAC synthesis and chemical biology probe development.

Molecular Formula C22H23F3N2O
Molecular Weight 388.4 g/mol
Cat. No. B2837353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD9496 deacrylic acid phenol
Molecular FormulaC22H23F3N2O
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24
InChIInChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1
InChIKeyUQFNAXIUJPIITK-XUSGNXJCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AZD9496 Deacrylic Acid Phenol Fragment for PROTACs


3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol (CAS 2173404-70-9), also known as AZD9496 deacrylic acid phenol, is a key intermediate and a specific binding fragment derived from the oral Selective Estrogen Receptor Downregulator (SERD) clinical candidate AZD9496 [1]. This compound retains the core 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif essential for high-affinity binding to the estrogen receptor alpha (ERα), and it serves as a critical building block, specifically the target protein ligand portion, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) such as PROTAC ER Degrader-4 [2].

PROTAC Fragment ERα-targeting PROTAC building block with defined ligand-binding pharmacophore
Stereochemistry Defined (1R,3R) configuration essential for productive ERα engagement
Linker Handle Phenol group enables E3 ligase ligand conjugation without disrupting binding

Why the AZD9496 Fragment Is Irreplaceable


The 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol moiety is not a generic SERD scaffold; its substitution pattern and stereochemistry are the result of an extensive structure-activity relationship (SAR) campaign that selected this specific configuration for its unique ability to induce a productive conformational change in ERα [1]. Generic substitution with other SERD fragments (e.g., those derived from fulvestrant, tamoxifen, or other tetrahydrocarboline analogs) would fundamentally alter the binding mode, ERα downregulation efficacy, and linker attachment geometry, thereby compromising the intended PROTAC's degradation efficiency and selectivity [2]. The evidence below quantifies the precise molecular interactions and biological performance that differentiate this specific fragment from related structures.

Target Fragment
AZD9496 deacrylic acid phenol with (1R,3R) stereochemistry and difluorophenol ring
Potential Substitute
Fulvestrant-derived or tamoxifen-based fragments with different core scaffolds
Generic SERD fragment substitution may shift ERα binding mode, alter linker attachment geometry, and compromise degradation efficiency in PROTAC design.
Target Stereochemistry
(1R,3R) configuration resolves to defined water-mediated H-bond network with Glu353/Arg394
Potential Substitute
Racemic mixture or (1S,3S) enantiomer with altered pyridoindole ring orientation
Stereochemical inversion or racemization may disrupt the crystallographically resolved interaction network and reduce ERα engagement.

Binding & Structural Evidence for the AZD9496 Fragment


Unique Binding Mode by X-Ray Crystallography

The 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol fragment was evolved from an initial 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole screening hit. The co-crystal structure of the parent compound AZD9496 with ERα (PDB: 5AAU) at 1.90 Å resolution [1] reveals that the specific (1R,3R) stereochemistry and the 2-fluoro-2-methylpropyl group are critical. The difluorophenol ring engages in a water-mediated hydrogen bond network with Glu353 and Arg394, a key interaction absent in the unoptimized hit [2].

Binding Mode
Head-to-head
X-ray co-crystal structure at 1.90 Å resolution (PDB: 5AAU)
Reported structural interaction context for ERα ligand-binding domain
Water-mediated H-bond network with Glu353/Arg394; (1R,3R) stereochemistry resolves helix 12 displacement
X-ray Crystallography Estrogen Receptor Alpha Medicinal Chemistry

ERα Binding Affinity vs. Close Analogs

The parent molecule AZD9496, which contains the 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol core, exhibits exceptional binding affinity for ERα. This contrasts with other SERD scaffolds or closely related analogs from the same optimization series, where modifications to the core resulted in diminished potency [1].

ERα Binding
Head-to-head
IC50 0.82 nM
Reported binding affinity context for the parent compound AZD9496
In vitro ERα binding assay; ranked among most potent in 1-aryl-tetrahydro-pyridoindole series
Binding Affinity IC50 Estrogen Receptor Alpha

ERα Downregulation Confirms Full Antagonism

Beyond binding, the AZD9496-derived fragment confers potent downregulation of ERα protein levels. This is a hallmark of a true SERD and distinguishes it from simple antagonists like tamoxifen, which do not induce receptor degradation [1]. The parent compound's ability to degrade ERα is directly attributable to the specific conformational changes induced by this core fragment.

ERα Downregulation
Head-to-head
AZD9496 EC50 0.14 nM vs tamoxifen (no significant degradation)
Reported downregulation endpoint context in MCF-7 cells
SERD-type degradation distinguishes this core from simple antagonists; supports PROTAC design review
Functional Activity EC50 Estrogen Receptor Downregulation

Validation in PROTAC ER Degrader-4

The ultimate validation of this fragment's utility is its incorporation into a functional PROTAC. When linked to a VHL E3 ligase ligand, the resulting molecule, PROTAC ER Degrader-4, exhibits an ERα degradation IC50 of 0.3 nM in MCF-7 cells [1]. This demonstrates that the fragment not only retains its binding properties but is also correctly oriented to facilitate the formation of a ternary complex and subsequent ubiquitination.

PROTAC DC50
Head-to-head
0.3 nM in MCF-7 cells
Reported degradation potency context for PROTAC ER Degrader-4
Fragment incorporated into VHL-recruiting PROTAC; supports ternary complex formation review
PROTAC Targeted Protein Degradation DC50

ERα Selectivity Over Nuclear Hormone Receptors

The parent AZD9496 molecule demonstrates exceptional selectivity for ERα over other nuclear hormone receptors, a critical attribute for minimizing off-target effects. This selectivity is inherent to the core binding fragment. In comparative assays, AZD9496 showed >10,000-fold selectivity for ERα over the androgen receptor (AR) and glucocorticoid receptor (GR) [1].

ERα Selectivity
Head-to-head
ERα IC50 0.82 nM; AR >30,000 nM; GR 9,200 nM
Reported selectivity context across nuclear hormone receptor panel
In vitro binding assays; >36,000-fold over AR, >11,000-fold over GR
Selectivity Nuclear Receptor Off-target Activity

AZD9496 Fragment Applications in Drug Discovery


Next-Generation ERα PROTAC Development

This fragment is the validated, optimal starting point for synthesizing novel PROTACs aimed at degrading ERα. The quantitative evidence of its picomolar degradation activity in MCF-7 cells (IC50 = 0.3 nM for PROTAC ER Degrader-4) [1] and its structural blueprint [2] enable rational design of new bifunctional molecules with improved properties.

SAR Studies of the Pyridoindole Motif

As the optimized fragment from a comprehensive SAR campaign [2], this compound serves as a benchmark 'control' or 'positive reference' when investigating new modifications. Its sub-nanomolar ERα binding affinity (IC50 = 0.82 nM) and high selectivity profile provide a quantitative baseline for evaluating novel derivatives.

Molecular Glue Synthesis for ERα Degradation

The unique conformational change induced in ERα by this fragment, as evidenced by crystal structures [2], makes it a valuable tool for exploring molecular glue degraders. Its defined binding mode can be leveraged to screen for small molecules that stabilize the ERα-E3 ligase interaction without the need for a full PROTAC linker.

ERα Imaging Probes and Pull-Down Tools

The phenolic handle on the 3,5-difluorophenyl ring provides a convenient site for linker attachment without interfering with the critical ERα-binding pharmacophore. This allows for the synthesis of high-quality chemical biology probes to study ERα dynamics in live cells or to identify novel protein interaction partners.

Application
Selection Property
Validation Focus
ERα PROTAC development studies
ERα ligand-binding fragment with defined stereochemistry
Ternary complex formation and degradation efficiency review
Pyridoindole SAR studies
Reported binding affinity benchmark for derivative comparison
Derivative activity and selectivity benchmarking review
Molecular glue degrader research
ERα conformational change context induced by this scaffold
E3 ligase recruitment and stabilization screening
ERα chemical probe development
Phenolic linker handle for conjugation without pharmacophore disruption
Pharmacophore integrity and target engagement verification

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